
(3,5-Difluorophenyl)methyl cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluorophenyl)methyl cyclobutanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclobutanecarboxylate ester that is commonly used as a building block in the synthesis of various organic compounds. The purpose of
Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals, which might share structural similarities with (3,5-Difluorophenyl)methyl cyclobutanecarboxylate, indicates the environmental fate and degradation pathways of these compounds. Liu and Avendaño (2013) discussed the biodegradation of non-fluorinated functionalities in polyfluoroalkyl and perfluoroalkyl moieties, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, highlighting the importance of understanding environmental degradation mechanisms for such chemicals (Liu & Avendaño, 2013).
Epigenetic Modifications and Environmental Exposure
Research on the effects of environmental exposure on epigenetic modifications provides insights into how compounds like this compound might influence genetic regulation. Efimova et al. (2020) discussed the impact of various environmental exposures, including drugs and pollutants, on DNA methylation/demethylation cycles, suggesting that such compounds could have a role in epigenetically mediated genome flexibility and potentially contribute to genetic dysfunction (Efimova et al., 2020).
DNA Methyltransferase Inhibitors
The study of DNA methyltransferase inhibitors, which might be structurally related or act similarly to this compound, offers insights into their potential applications in oncology. Goffin and Eisenhauer (2002) reviewed the role of DNA methylation inhibitors in inhibiting hypermethylation and restoring suppressor gene expression, suggesting potential therapeutic applications in treating malignancies (Goffin & Eisenhauer, 2002).
Cyclobutane-Containing Compounds
Research on cyclobutane-containing alkaloids emphasizes the potential biological and therapeutic applications of compounds with cyclobutane structures. Sergeiko et al. (2008) reviewed the synthesis, origins, and biological activities of cyclobutane-containing alkaloids, indicating their importance in drug discovery and potential antimicrobial, antibacterial, and antitumor activities (Sergeiko et al., 2008).
Bioaccumulation and Environmental Impact
The study of the bioaccumulation potential of perfluorinated acids, including PFCAs and PFSAs, provides context for understanding the environmental and health impacts of fluorinated compounds. Conder et al. (2008) discussed the bioaccumulation potential of PFCAs, highlighting the need for research to fully characterize the environmental persistence and impact of such compounds (Conder et al., 2008).
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)methyl cyclobutanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPXRHCAPYKLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

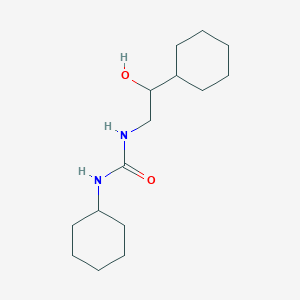
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)
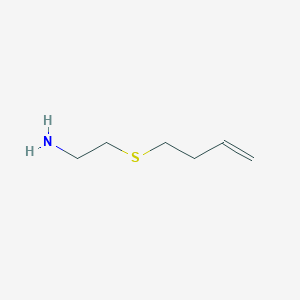
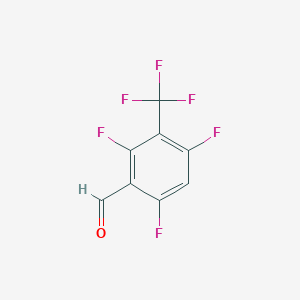
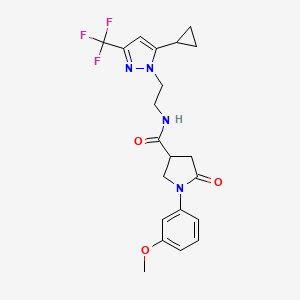
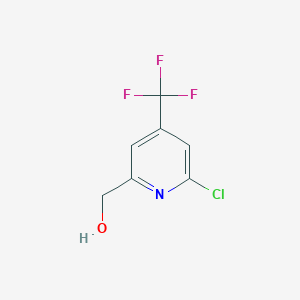
![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
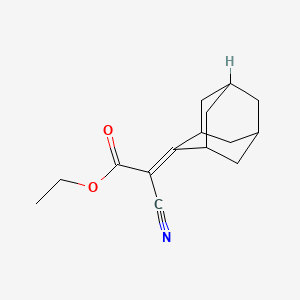
![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

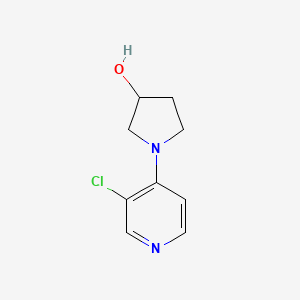
![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
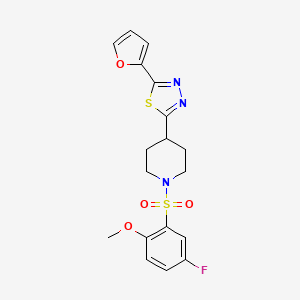
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)